GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1). It exhibits more than 1000-fold selectivity for LSD1 over closely related enzymes including LSD2, MAO-1, and MAO-B. It potently inhibits the proliferation of various cancer cell lines by changing gene expression patterns.
Molecular Structure Analysis
The chemical formula of GSK-LSD1 Dihydrochloride is C14H22Cl2N2. Its molecular weight is 289.24.
Chemical Reactions Analysis
GSK-LSD1 Dihydrochloride has been found to inhibit LSD1 with an IC50 of 16 nM. It induces gene expression changes in cancer cell lines and inhibits their growth.
Physical And Chemical Properties Analysis
GSK-LSD1 Dihydrochloride is a white to beige solid. It is soluble to 100 mM in DMSO and 50 mM in water.
Molecular Structure Analysis
While a detailed molecular structure analysis is not explicitly provided in the papers, GSK-LSD1 Dihydrochloride's structure is described as a derivative of tranylcypromine, containing a phenylcyclopropylamine (PCPA) moiety. [] This structural feature is shared with other irreversible LSD1 inhibitors and is crucial for their mechanism of action. []
Mechanism of Action
GSK-LSD1 Dihydrochloride functions by irreversibly inhibiting LSD1. [] It achieves this by covalently binding to the FAD cofactor within LSD1's active site. [, ] This interaction prevents LSD1 from removing methyl groups from histone lysine residues, ultimately altering gene expression patterns and cellular processes. [, , ] Specifically, GSK-LSD1 Dihydrochloride disrupts LSD1's interaction with other proteins, such as GFI1/GFI1B in AML cells, leading to changes in gene regulation and ultimately affecting cell fate decisions. [, , ]
Applications
Acute Myeloid Leukemia (AML): GSK-LSD1 Dihydrochloride exhibits potent antitumor activity against AML cells by inducing differentiation and inhibiting their proliferation. [, , ] Studies have shown that it disrupts the interaction between LSD1 and GFI1/GFI1B, leading to the reactivation of differentiation pathways. [] Furthermore, combining GSK-LSD1 Dihydrochloride with all-trans retinoic acid (ATRA) results in synergistic effects on cell proliferation, differentiation, and cytotoxicity in AML cells. []
Small Cell Lung Cancer (SCLC): GSK-LSD1 Dihydrochloride demonstrates promising activity against SCLC cells, both in vitro and in vivo. [] It induces significant tumor growth inhibition in preclinical models. []
Obesity and Metabolic Disorders: Systemic administration of GSK-LSD1 Dihydrochloride has shown promise in preclinical models of obesity by reducing food intake, body weight, and improving insulin sensitivity. [] It also ameliorates non-alcoholic fatty liver disease (NAFLD) by reducing adipocyte inflammation and lipolysis. []
Hematopoietic Stem Cell (HSC) Biology: GSK-LSD1 Dihydrochloride supports the maintenance and expansion of cultured human HSCs by preserving their immature state. [] It achieves this by restricting differentiation and promoting gene expression patterns similar to those induced by the HSC expanding compound UM171. []
Related Compounds
Tranylcypromine (TCP)
Compound Description: Tranylcypromine (TCP) is a monoamine oxidase inhibitor (MAOI) with antidepressant properties. It was identified as an early inhibitor of LSD1, and its mechanism of action involves irreversible binding to the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic cavity. [, , , ] TCP has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML) by promoting differentiation and inhibiting the growth of AML blasts. [] It has been used as a scaffold for developing more potent and selective LSD1 inhibitors. []
Relevance: Tranylcypromine (TCP) shares a structural foundation with GSK-LSD1 Dihydrochloride as both are trans-2-phenylcyclopropylamine (TCP)-based LSD1 inhibitors. [] This structural motif is essential for the irreversible binding to the FAD cofactor within LSD1, highlighting their close structural relationship.
Iadademstat (ORY-1001)
Compound Description: Iadademstat (ORY-1001) is an orally bioavailable, irreversible inhibitor of LSD1 that acts by covalently binding to the FAD cofactor. [, , , ] It is being investigated in clinical trials for various hematological and solid cancers. [, , ]
Relevance: Similar to GSK-LSD1 Dihydrochloride, Iadademstat (ORY-1001) belongs to the trans-2-phenylcyclopropylamine (TCP)-based class of LSD1 inhibitors, sharing the core structural element responsible for irreversible LSD1 inhibition through FAD binding. []
Bomedemstat (IMG-7289)
Compound Description: Bomedemstat (IMG-7289) is another irreversible LSD1 inhibitor that targets the FAD cofactor and has entered clinical trials for cancer treatment. [, , ]
Relevance: Like GSK-LSD1 Dihydrochloride, Bomedemstat (IMG-7289) is a trans-2-phenylcyclopropylamine (TCP)-based LSD1 inhibitor, signifying its close structural relationship and shared mechanism of action via FAD binding. []
INCB059872
Compound Description: INCB059872 is an orally bioavailable, irreversible LSD1 inhibitor that covalently binds to the FAD cofactor. [, , ] It is currently being investigated in clinical trials for its anticancer properties. [, , ]
Relevance: INCB059872 shares its classification with GSK-LSD1 Dihydrochloride as a trans-2-phenylcyclopropylamine (TCP)-based LSD1 inhibitor, demonstrating their close structural and mechanistic relationship through FAD-dependent irreversible inhibition. []
Phenelzine
Compound Description: Phenelzine is a non-selective and irreversible MAOI primarily used as an antidepressant. [] While its clinical use focuses on its MAOI activity, phenelzine has also been identified as an LSD1 inhibitor, highlighting its potential in cancer therapy. []
Relevance: Phenelzine, along with GSK-LSD1 Dihydrochloride, is classified as a covalent LSD1 inhibitor. [] This signifies a shared characteristic of forming a strong, irreversible bond with the enzyme, likely involving the FAD cofactor like other TCP-based inhibitors, though the exact binding mode for Phenelzine might differ.
Pulrodemstat (CC-90011)
Compound Description: Pulrodemstat (CC-90011) is a potent, selective, and reversible oral inhibitor of LSD1. Unlike TCP-based inhibitors, it doesn't covalently bind to FAD. [, , ] It has shown a favorable safety profile and demonstrated antitumor activity in clinical trials for solid tumors, relapsed/refractory non-Hodgkin lymphoma, and extensive-stage small cell lung cancer. []
Relevance: In contrast to GSK-LSD1 Dihydrochloride, which is an irreversible inhibitor, Pulrodemstat (CC-90011) is classified as a non-covalent LSD1 inhibitor. [] This difference highlights a distinct mode of binding to LSD1, suggesting that while structurally dissimilar, both compounds target the same enzyme but interact through distinct mechanisms.
Seclidemstat (SP-2577)
Compound Description: Seclidemstat (SP-2577) is a reversible, small-molecule LSD1 inhibitor that disrupts LSD1's interaction with other proteins, thereby impacting its epigenetic regulation. [, , , ] It is currently under investigation for its therapeutic potential in cancer. [, , , ]
Relevance: Seclidemstat (SP-2577), like Pulrodemstat, is categorized as a non-covalent LSD1 inhibitor, differentiating it from the irreversible mechanism of GSK-LSD1 Dihydrochloride. [] This classification suggests that both compounds target LSD1 but might achieve inhibition through distinct binding interactions, potentially involving protein-protein interaction interfaces rather than the FAD cofactor.
RN-1
Compound Description: RN-1 is an irreversible LSD1 inhibitor that demonstrated increased fetal hemoglobin synthesis and improved disease pathology in a mouse model of sickle cell disease (SCD). []
Relevance: RN-1 is categorized, along with GSK-LSD1 Dihydrochloride, as a Tranylcypromine (TCP) derivative. [] This structural similarity highlights its likely mechanism of action involving irreversible binding to LSD1, likely targeting the FAD cofactor, similar to GSK-LSD1 Dihydrochloride.
SP-2509
Compound Description: SP-2509 is a reversible LSD1 inhibitor that disrupts protein-protein interactions, specifically impacting LSD1's scaffolding function rather than its enzymatic activity. [, , ] It has shown preclinical efficacy in models of Ewing sarcoma by inducing apoptosis through the endoplasmic reticulum stress pathway. []
Relevance: SP-2509 is classified, along with Seclidemstat (SP-2577), as a scaffolding LSD1 inhibitor. [] This categorization differentiates it from GSK-LSD1 Dihydrochloride, which primarily targets LSD1's enzymatic activity. Though both ultimately inhibit LSD1 function, they do so by affecting different aspects of the enzyme's action, suggesting distinct binding sites and potentially different structural characteristics.
GSK-354
Compound Description: GSK-354 is a previously reported LSD1 inhibitor that served as a structural basis for the development of Pyrrolo[2,3-c]pyridines as potent and reversible LSD1 inhibitors. []
Relevance: While the specific structure of GSK-354 is not detailed in the provided papers, its role as a structural template for designing novel LSD1 inhibitors like the Pyrrolo[2,3-c]pyridines suggests it shares key pharmacophoric features with GSK-LSD1 Dihydrochloride. [] This connection implies a likely structural resemblance and potentially a similar binding mode to LSD1.
LSD1-C12 and LSD1-C76
Compound Description: LSD1-C12 and LSD1-C76 are small molecule inhibitors of LSD1 that have been evaluated for their ability to induce fetal hemoglobin (HbF) synthesis in sickle cell disease (SCD) models. []
Relevance: Although specific structural details are not provided, the naming convention of LSD1-C12 and LSD1-C76 suggests they are structurally related compounds designed for LSD1 inhibition. [] This categorization implies a likely shared pharmacophore and potentially a similar binding mode to GSK-LSD1 Dihydrochloride.
OG-L002
Compound Description: OG-L002 is a small molecule inhibitor of LSD1 that has demonstrated the potential to induce HbF synthesis in SCD models. []
Relevance: While its specific chemical structure is not detailed, OG-L002 is identified as an LSD1 inhibitor, suggesting it might share pharmacophoric features or a similar binding mode with GSK-LSD1 Dihydrochloride. []
S2101
Compound Description: S2101 is a small molecule LSD1 inhibitor evaluated for its potential in inducing HbF synthesis in SCD models. []
Relevance: Despite the lack of detailed structural information, the classification of S2101 as an LSD1 inhibitor suggests a possible structural or mechanistic relationship with GSK-LSD1 Dihydrochloride. []
2-PCPA
Compound Description: 2-PCPA (2-Phenylcyclopropylamine) is an LSD1 inhibitor that demonstrated the ability to support the maintenance and expansion of human hematopoietic stem cells (HSCs) in culture. []
Relevance: The compound 2-PCPA falls under the broader category of phenylcyclopropylamines, sharing this core structural feature with GSK-LSD1 Dihydrochloride. [] This structural similarity indicates a possible resemblance in their binding modes to LSD1, though further structural details are needed for confirmation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK-LSD1 is a potent and selective inhibitor of lysine specific demethylase 1 (LSD1). GSK-LSD1 potently inhibits proliferation of varies cancer cell lines by changing gene expression patterns. GSK-LSD1 inhibits LSD1 with an IC50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes (i.e. LSD2, MAO-A, MAO-B). GSK-LSD1 induces gene expression changes in cancer cell lines (average EC50 < 5 nM) and inhibits cancer cell line growth (average EC50 < 5 nM). Lysine specific demethylase 1 (LSD1) is a histone demethylase found in various transcriptional co-repressor complexes. LSD1 is involved in ES cell differentiation, hematopoiesis, and has been described as having a role in Acute Myeloid Leukemia (AML).
GSK579289A is an inhibitor of polo-like kinase 1 (Plk1; IC50 = 2 nM). It is selective for Plk1 over Plk3 (IC50 = 630 nM). GSK579289A inhibits proliferation of HCT116 cells (IC50 = 11 nM). GSK579289A is a benzimidazole thiophene inhibitor.
GSK583 is a selective inhibitor of RIP-like interacting CLARP kinase (RICK also known as RIP2 kinase; IC50 = 5 nM). RIP2 Kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines. In an ex vivo human translational model using intestinal mucosal tissue from inflammatory bowel disease patients, GSK583 inhibited both TNF-α and IL-6 production with an IC50 value of 200 nM. GSK583 is a Highly Potent and Selective Inhibitor of RIP2 Kinase (RIP2K bing IC50=5 nM; rat in vivo PD IC50 = 50 nM). RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines.
Potent and selective BRPF1 bromodomain inhibitor GSK-5959 is a potent and selective BRPF1 bromodomain inhibitor (IC50 = 80 nM). GSK-5959 exhibits >100-fold selectivity for BRPF1 over a panel of 35 other bromodomains. BRPF1 (bromodomain and PHD finger containing protein 1) is involved in the epigenetic regulation of gene expression and have been implicated in human cancer.
GSK621 is an activator of AMP-activated protein kinase (AMPK). It has been shown to increase phosphorylation at AMPKα T172, a marker of AMPK activation, in both acute myeloid leukemia (AML) cell lines and primary AML samples. GSK621 is reported to reduce the proliferation of AML cell lines (IC50s = 13-30 μM), triggering autophagy via the eIF2α/ATF4 signaling pathway. GSK621 is a potent and selective AMPK agonist. GSK621 selectively kills acute myeloid leukemia (AML) cells but spares normal hematopoietic progenitors. This differential sensitivity results from a unique synthetic lethal interaction involving concurrent activation of AMPK and mTORC1. Strikingly, the lethality of GSK621 in primary AML cells and AML cell lines is abrogated by chemical or genetic ablation of mTORC1 signaling. Cytotoxicity in AML cells from GSK621 involves the eIF2α/ATF4 signaling pathway that specifically results from mTORC1 activation. AMPK activation may represent a therapeutic opportunity in mTORC1-overactivated cancers.